![molecular formula C21H33FN2Si2 B580772 5-Fluoro-1-(triisopropylsilyl)-4-((trimethylsilyl) ethynyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1228666-08-7](/img/structure/B580772.png)
5-Fluoro-1-(triisopropylsilyl)-4-((trimethylsilyl) ethynyl)-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-Fluoro-1-(triisopropylsilyl)-4-((trimethylsilyl) ethynyl)-1H-pyrrolo[2,3-b]pyridine” is a complex organic molecule that contains a pyrrolopyridine core with fluorine, triisopropylsilyl, and trimethylsilyl ethynyl substituents. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in organic synthesis or medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrrolopyridine core, followed by the introduction of the fluorine, triisopropylsilyl, and trimethylsilyl ethynyl groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolopyridine core is a fused ring system that could potentially exhibit aromaticity, contributing to the compound’s stability. The fluorine atom and the silyl groups would add steric bulk and could influence the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing fluorine atom and the electron-donating silyl groups. These groups could potentially make the compound a candidate for various types of chemical reactions, including nucleophilic substitutions or additions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the fluorine atom and the silyl groups could potentially affect these properties .Applications De Recherche Scientifique
Synthesis and Characterization
A significant portion of research focuses on synthesizing fluorinated derivatives of pyrrolo[2,3-b]pyridine and exploring their structural characteristics. For instance, studies have elaborated on synthetic pathways to obtain fluorinated nucleosides, aiming at mimicking the transition state involved in enzymatic activities, which can be crucial for developing novel therapeutic agents (Iaroshenko et al., 2009). Another research avenue explores the synthesis of 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine as a candidate for imaging dopamine D4 receptors, highlighting the intersection of synthetic chemistry and biomedical imaging applications (Eskola et al., 2002).
Functionalization and Reactivity
The reactivity and functionalization of pyrrolo[2,3-b]pyridine derivatives are central to their scientific applications. Studies demonstrate the regioselective fluorination and coupling reactions, yielding compounds with potential bioactivity or serving as intermediates for further chemical transformations (Thibault et al., 2003). The development of novel methodologies for the deprotonative coupling of pyridines with aldehydes showcases the evolving techniques in organic synthesis that expand the utility of fluorinated pyridine derivatives (Shigeno et al., 2019).
Mécanisme D'action
Target of Action
It is known that similar compounds with (trialkylsilyl)ethynyl substituents have been utilized as active semiconducting materials in high-performance organic field-effect transistors (ofets) .
Mode of Action
The mode of action of this compound is largely determined by its structural properties. The packing structures of derivatives with small (trialkylsilyl)ethynyl substituents, such as (trimethylsilyl)ethynyl (TMSE) and (triethylsilyl)ethynyl (TESE) groups, were revealed to be the herringbone packing . (triisopropylsilyl)ethynyl (tipse)-substituted compounds crystalize into a sandwich herringbone structure . This unique structure influences the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
The compound’s unique structure and its effects on packing structures suggest that it may influence the electronic structure of an organic semiconductor, which is critically important for the transport properties of the organic-semiconductor solid .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[5-fluoro-4-(2-trimethylsilylethynyl)pyrrolo[2,3-b]pyridin-1-yl]-tri(propan-2-yl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33FN2Si2/c1-15(2)26(16(3)4,17(5)6)24-12-10-19-18(11-13-25(7,8)9)20(22)14-23-21(19)24/h10,12,14-17H,1-9H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSQFVRJMSFYEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)F)C#C[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33FN2Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678422 |
Source


|
| Record name | 5-Fluoro-4-[(trimethylsilyl)ethynyl]-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228666-08-7 |
Source


|
| Record name | 5-Fluoro-4-[2-(trimethylsilyl)ethynyl]-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-4-[(trimethylsilyl)ethynyl]-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
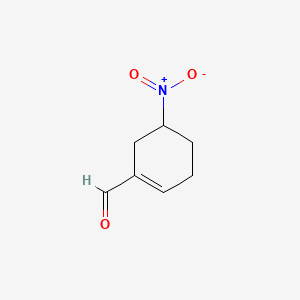
![4-[(3-Piperidinylmethyl)sulfonyl]-morpholine](/img/structure/B580693.png)
![6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid](/img/structure/B580694.png)

![3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B580697.png)



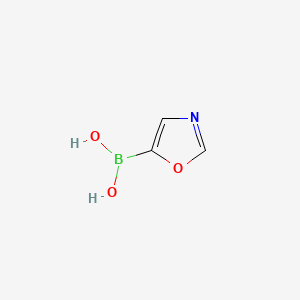
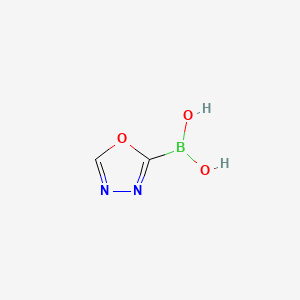
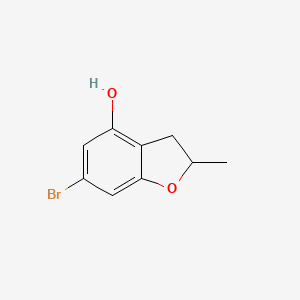

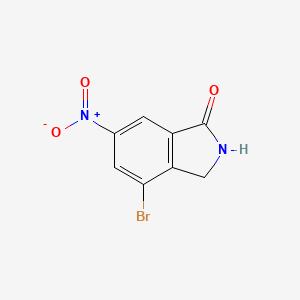
![Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B580712.png)
